molecular formula C18H16F2N2O3S B2387360 N-(2,4-difluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898464-64-7

N-(2,4-difluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No.: B2387360
CAS No.: 898464-64-7
M. Wt: 378.39
InChI Key: PTLBNMIFUOEIPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a sophisticated chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex hexahydropyrido[3,2,1-ij]quinoline core structure, a tricyclic system that provides a rigid scaffold for molecular interaction . Its structural complexity is further enhanced by a sulfonamide group linked to a 2,4-difluorophenyl ring, a motif commonly found in modern pharmaceutical agents due to its ability to influence the molecule's metabolic stability and binding affinity . The sulfonamide functional group is a cornerstone in medicinal chemistry, known to confer a wide range of pharmacological activities. Compounds containing this group have been extensively researched as enzyme inhibitors, including for targets like carbonic anhydrase and dihydropteroate synthetase, and have shown potential in areas such as anticancer and antimicrobial therapies . The specific 2,4-difluorophenyl substitution is a strategic feature in the design of bioactive molecules and is frequently employed in the development of receptor ligands and kinase inhibitors . While the exact mechanism of action for this specific compound requires further investigation, its structure suggests high potential for interacting with various biological targets. Researchers can leverage this compound as a key intermediate or a novel scaffold for designing and synthesizing new bioactive molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal procedures.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O3S/c19-13-4-5-16(15(20)10-13)21-26(24,25)14-8-11-2-1-7-22-17(23)6-3-12(9-14)18(11)22/h4-5,8-10,21H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLBNMIFUOEIPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)S(=O)(=O)NC4=C(C=C(C=C4)F)F)CCC(=O)N3C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activities including anti-inflammatory and antibacterial properties, and structure-activity relationships.

The molecular formula of the compound is C20H19F2N3O2SC_{20}H_{19}F_2N_3O_2S with a molecular weight of 385.4 g/mol. The compound features a hexahydropyridoquinoline core with a sulfonamide group and difluorophenyl moiety which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the hexahydropyridoquinoline framework.
  • Introduction of the sulfonamide and difluorophenyl groups through electrophilic aromatic substitution or nucleophilic addition reactions.

Anti-inflammatory Activity

Research has indicated that this compound exhibits significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in the inflammatory response. In vitro studies have shown that at concentrations around 20 μM, this compound can inhibit COX-2 activity by approximately 47% .

Compound NameCOX-2 Inhibition (%)Concentration (μM)
N-(2,4-difluorophenyl)-3-oxo...4720

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties against various strains of bacteria. Preliminary studies suggest that it may possess activity against Gram-positive organisms. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or function.

Case Studies

  • Study on Anti-inflammatory Effects : A study published in Pharmaceuticals highlighted the synthesis and activity evaluation of similar compounds. It was noted that derivatives with para-sulfonamide groups showed promising COX-2 inhibitory effects .
  • Antibacterial Evaluation : In a comparative study involving several quinoline derivatives, N-(2,4-difluorophenyl)-3-oxo... was found to have lower Minimum Inhibitory Concentrations (MICs) against Staphylococcus aureus compared to standard antibiotics .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the phenyl ring and sulfonamide group significantly influence the biological activity. The presence of fluorine atoms increases lipophilicity and potentially enhances binding affinity to target enzymes.

ModificationEffect on Activity
Addition of fluorineIncreased COX inhibition
Variation in sulfonamide groupAltered antibacterial efficacy

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The most structurally analogous compound identified is 3-Oxo-N-[4-(trifluoromethyl)phenyl]-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide (Molecular formula: C₁₉H₁₇F₃N₂O₃S; Molecular mass: 410.41 g/mol). Key differences lie in the substituents on the phenyl ring:

  • Target compound : 2,4-Difluorophenyl group (two fluorine atoms at positions 2 and 4).
  • Analog : 4-Trifluoromethylphenyl group (CF₃ at position 4).

Physicochemical and Electronic Properties

Property Target Compound (2,4-Difluorophenyl) Analog (4-Trifluoromethylphenyl)
Molecular Formula C₁₈H₁₆F₂N₂O₃S C₁₉H₁₇F₃N₂O₃S
Molecular Mass (g/mol) 378.39 410.41
Substituent Electronic Effect Moderate electron-withdrawing (F) Strong electron-withdrawing (CF₃)
Lipophilicity (Predicted logP) ~2.8 (estimated) ~3.5 (estimated)

The trifluoromethyl group in the analog introduces greater hydrophobicity and steric bulk compared to the fluorine atoms in the target compound. This difference may impact binding affinity in biological systems, as CF₃ groups are known to enhance membrane permeability and metabolic stability in drug candidates .

Research Findings and Implications

Patent Landscape

European Patent Application EP 4 374 877 A2 (2024) describes synthetic methods for structurally complex sulfonamides, including diazaspiro and pyrimidine-containing analogs .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for N-(2,4-difluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide, and how do reaction conditions influence yield?

  • Methodology : The synthesis involves multi-step reactions, including sulfonamide coupling and cyclization. Critical steps may require temperature-controlled environments (e.g., reflux in THF/H₂O mixtures) and catalysts like Fe(DS)₃ under sonication for improved efficiency .
  • Optimization : Yield depends on reagent stoichiometry (e.g., NaIO₄ for oxidation) and solvent selection (e.g., THF for solubility). Parallel reactions with varying conditions (temperature, catalyst loading) are recommended to identify optimal parameters .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Analytical Techniques :

  • X-ray crystallography resolves the fused pyrido-quinoline core and sulfonamide orientation .
  • NMR spectroscopy (¹H/¹³C) verifies proton environments (e.g., δ 1.92–2.24 ppm for CH₂ groups) and aromatic fluorophenyl signals .
  • ESI-MS confirms molecular weight (e.g., m/z 347.37 for related triazolopyrimidines) .

Q. What are the standard protocols for assessing purity?

  • Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients (70:30) .
  • Elemental Analysis : Combustion analysis (C, H, N) with <0.3% deviation from theoretical values .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Approach :

  • Docking studies (e.g., AutoDock Vina) predict binding to bacterial topoisomerases using the pyrido-quinoline core as a scaffold .
  • DFT calculations optimize substituent placement (e.g., fluorophenyl groups) for electronic effects (logP, dipole moments) .
    • Validation : Compare computed binding energies with experimental IC₅₀ values from enzyme inhibition assays .

Q. How should researchers resolve contradictions in biological activity data across similar analogs?

  • Case Study : Derivatives with cyclopropyl vs. hexyl substituents show divergent antibacterial potency despite similar LogP values.
  • Resolution :

  • SAR Analysis : Map substituent size/position to activity (e.g., bulky groups may sterically hinder target binding) .
  • Metabolic Stability Assays : Test hepatic microsome degradation to rule out pharmacokinetic confounding factors .

Q. What strategies improve solubility and bioavailability without compromising target affinity?

  • Structural Modifications :

  • Introduce polar groups (e.g., acetamide) at the sulfonamide nitrogen to enhance aqueous solubility .
  • Prodrug Design : Mask hydrophobic regions with enzymatically cleavable esters .
    • Formulation : Use nanoemulsions or cyclodextrin complexes for in vivo studies .

Q. How can researchers validate target engagement in cellular models?

  • Techniques :

  • Cellular Thermal Shift Assay (CETSA) : Monitor protein stabilization upon compound treatment .
  • Fluorescence Polarization : Track competitive displacement of labeled ligands (e.g., FITC-ATP in kinase assays) .

Key Considerations for Researchers

  • Contradictory Data : Cross-validate results using orthogonal methods (e.g., NMR + X-ray for structure; CETSA + FP for target engagement).
  • Advanced Synthesis : Prioritize modular routes (e.g., late-stage fluorination) to streamline derivative libraries .
  • Ethical Reporting : Disclose negative results (e.g., low-yield reactions) to aid community troubleshooting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.